molecular formula C11H14FN B13053096 (S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

(S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine

Cat. No.: B13053096
M. Wt: 179.23 g/mol
InChI Key: QCKZFGNGDJYZRO-NSHDSACASA-N
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Description

(S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is an organic compound with the molecular formula C10H12FN It is a derivative of methanamine, featuring a cyclopropyl group and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine typically involves the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 5-fluoro-2-methylbenzylamine, is synthesized through the fluorination of 2-methylbenzylamine using a fluorinating agent such as Selectfluor.

    Cyclopropylation: The fluorinated aromatic intermediate undergoes cyclopropylation using cyclopropyl bromide in the presence of a base like potassium carbonate.

    Resolution of Enantiomers: The racemic mixture of cyclopropyl(5-fluoro-2-methylphenyl)methanamine is resolved into its enantiomers using chiral chromatography or enzymatic resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted aromatic compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

(S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and fluorinated aromatic ring contribute to its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-cyclopropyl(5-fluoro-2-methylphenyl)methanamine: The enantiomer of the compound with similar properties but different biological activity.

    5-fluoro-2-methylbenzylamine: The precursor in the synthesis of the compound, lacking the cyclopropyl group.

    Cyclopropylamine: A simpler analog without the fluorinated aromatic ring.

Uniqueness

(S)-cyclopropyl(5-fluoro-2-methylphenyl)methanamine is unique due to its combination of a cyclopropyl group and a fluorinated aromatic ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(S)-cyclopropyl-(5-fluoro-2-methylphenyl)methanamine

InChI

InChI=1S/C11H14FN/c1-7-2-5-9(12)6-10(7)11(13)8-3-4-8/h2,5-6,8,11H,3-4,13H2,1H3/t11-/m0/s1

InChI Key

QCKZFGNGDJYZRO-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C2CC2)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C2CC2)N

Origin of Product

United States

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